molecular formula C11H17NO2 B13799314 (S)-2-(4-Methoxyphenylamino)butan-1-ol CAS No. 572923-28-5

(S)-2-(4-Methoxyphenylamino)butan-1-ol

Cat. No.: B13799314
CAS No.: 572923-28-5
M. Wt: 195.26 g/mol
InChI Key: HXKHJYZZSJLMRR-VIFPVBQESA-N
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Description

(S)-2-(4-Methoxyphenylamino)butan-1-ol is a chiral secondary alcohol featuring a 4-methoxyphenylamino substituent at the C2 position of a butanol backbone. The compound’s structure combines a polar amino-alcohol moiety with a lipophilic 4-methoxyphenyl group, enabling dual solubility properties in both aqueous and organic media.

Properties

CAS No.

572923-28-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-(4-methoxyanilino)butan-1-ol

InChI

InChI=1S/C11H17NO2/c1-3-9(8-13)12-10-4-6-11(14-2)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

HXKHJYZZSJLMRR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CO)NC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CO)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of (S)-2-Chlorobutan-1-ol with 4-Methoxyaniline

The most straightforward and widely reported method involves the nucleophilic substitution reaction of 4-methoxyaniline with (S)-2-chlorobutan-1-ol under basic conditions. In this reaction, the nucleophilic amino group of 4-methoxyaniline attacks the electrophilic carbon bearing the chlorine atom in (S)-2-chlorobutan-1-ol, displacing the chloride ion and forming the desired amino-alcohol product.

  • Reaction Conditions: Typically, the reaction is conducted in the presence of a base such as potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack.
  • Scale: This method is scalable for industrial applications with optimization of temperature, solvent, and catalyst use to maximize yield and purity.
  • Advantages: Simple, direct, and efficient with good stereochemical retention of the (S)-configuration at C2.

Reductive Amination Approach Starting from 4-Methoxyphenylacetone

An alternative synthetic strategy involves reductive amination of 4-methoxyphenylacetone with ethylamine followed by alkylation with 4-bromobutanol, as detailed in a pharmaceutical research study:

  • Step 1: Reductive amination of 4-methoxyphenylacetone with aqueous ethylamine using sodium borohydride at low temperature (−5 to 0 °C) in methanol to yield N-ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • Step 2: Reaction of this intermediate with 4-bromobutanol in toluene at 75–85 °C for 24–30 hours to form 4-(N-ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol.
  • Step 3: Purification via acid-base extraction and distillation to isolate the target compound.
  • Characterization: Confirmed by 1H NMR and mass spectrometry with purity ≥95%.

This multi-step process is advantageous for introducing ethyl substituents and can be adapted for producing related derivatives.

Palladacycle-Catalyzed Amination of Allylic Alcohols

A more recent method involves palladium-catalyzed amination of allylic alcohols with p-anisidine (4-methoxyaniline):

  • Procedure: Reaction of p-anisidine with 3-buten-2-ol or 1-penten-3-ol in the presence of a pyrazole-based palladacycle catalyst at room temperature in dichloroethane solvent for 24 hours.
  • Outcome: Efficient formation of β-aminoketones, which can be further reduced to the corresponding amino-alcohols.
  • Yield: High isolated yields (~91%) after purification by column chromatography.
  • Significance: This method offers mild reaction conditions and high selectivity, suitable for sensitive substrates.

Reaction Conditions and Optimization

Preparation Method Key Reagents/Conditions Temperature Reaction Time Yield/Notes
Nucleophilic substitution 4-methoxyaniline, (S)-2-chlorobutan-1-ol, base (K2CO3) Ambient to reflux Several hours High yield, stereoretentive
Reductive amination + alkylation 4-methoxyphenylacetone, ethylamine, NaBH4, 4-bromobutanol, toluene −5 to 0 °C (step 1), 75–85 °C (step 2) 1 hr (step 1), 24–30 hr (step 2) Purity ≥95%, multi-step process
Palladacycle-catalyzed amination p-anisidine, allylic alcohol, pyrazole palladacycle catalyst, DCE Room temperature 24 hr 91% isolated yield, mild conditions

Analytical Characterization

Summary of Research Findings and Industrial Relevance

  • The nucleophilic substitution method remains the most direct and industrially viable route for producing (S)-2-(4-Methoxyphenylamino)butan-1-ol with good stereochemical control.
  • Reductive amination followed by alkylation provides a versatile synthetic pathway for analog synthesis and can be optimized for scale-up.
  • Palladium-catalyzed amination offers a modern, mild alternative with high selectivity, suitable for complex molecule synthesis.
  • Purification and characterization methods are well-established, ensuring high purity and enantiomeric excess, critical for pharmaceutical applications.
  • The presence of the 4-methoxyphenyl group influences reactivity by stabilizing intermediates and enhancing solubility, facilitating various substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methoxyphenylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (S)-2-(4-Methoxyphenylamino)butan-1-ol exhibit potential anticancer properties. Specifically, derivatives of this compound have been studied for their effectiveness against various cancer types through mechanisms involving the inhibition of epidermal growth factor receptor (EGFR) mutations. These mutations are often implicated in the progression of cancers such as lung, breast, and colorectal cancer .

Pharmacological Studies
The compound has been investigated for its role as a GSK-3 inhibitor, which is significant in the context of neurodegenerative diseases and cancer. The inhibition of GSK-3 has been linked to improved cognitive functions and reduced tumor growth in preclinical models. The IC50 values for related compounds suggest strong activity against GSK-3α and GSK-3β, making it a candidate for further development in therapeutic applications .

Cosmetic Formulations

Skin Care Applications
(S)-2-(4-Methoxyphenylamino)butan-1-ol can be utilized in cosmetic formulations due to its potential moisturizing and skin-conditioning properties. Research has shown that compounds with similar structures can enhance skin hydration and improve the sensory feel of topical products . The formulation development process often employs experimental design techniques to optimize the interaction between this compound and other ingredients, ensuring stability and efficacy in cosmetic applications.

Research Methodologies

Analytical Techniques
The analysis of (S)-2-(4-Methoxyphenylamino)butan-1-ol often involves sophisticated analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques are essential for determining the purity and concentration of the compound in various formulations, whether they are pharmaceutical or cosmetic products .

Case Studies

Study Objective Findings
Anticancer ActivityEvaluate the efficacy against EGFR mutationsCompounds demonstrated selective inhibition of mutant EGFR with lower toxicity profiles compared to wild-type EGFR .
GSK-3 InhibitionAssess neuroprotective effectsSignificant inhibition observed with IC50 values indicating strong potential for therapeutic use .
Cosmetic FormulationDevelop stable skin care productsSuccessful incorporation into formulations leading to enhanced moisturizing effects and improved user sensory experience .

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxyphenylamino)butan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound 12 : (S)-2-Amino-4-phenylbutan-1-ol

  • Key Differences: Lacks the 4-methoxyphenylamino group; instead, it has a simple amino group at C2 and a phenyl group at C3.
  • Synthesis : Prepared via a general procedure starting from precursor 7 , yielding a yellow oil with 92% efficiency .

Compound 13 : (S)-2-Amino-3-methylbutan-1-ol

  • Key Differences: Features a branched methyl group at C3 instead of the extended butanol chain. The shorter carbon chain and methyl substituent may enhance steric hindrance, affecting binding to chiral targets.
  • Synthesis : Derived from precursor 8 with 96% yield, indicating higher synthetic efficiency compared to Compound 12 .

Functional Group Impact

  • 4-Methoxyphenylamino vs. Simple Amino Groups: The methoxy group in (S)-2-(4-Methoxyphenylamino)butan-1-ol provides electron-donating resonance effects, which could stabilize charge-transfer interactions or enhance solubility in polar solvents compared to non-substituted analogs like Compound 12.
  • Butanol Chain vs.

Research Findings and Limitations

  • Gaps in Data: The evidence lacks explicit pharmacological or thermodynamic data (e.g., melting points, LogP, IC50 values) for (S)-2-(4-Methoxyphenylamino)butan-1-ol, limiting quantitative comparison.
  • Inference from Analogs: Compounds like I9 (5-Methyl-11-(4-methoxyphenylamino)benzoindolo[3,2-b]quinolin-5-ium iodide) in highlight the importance of the 4-methoxyphenylamino group in enhancing binding to aromatic-rich biological targets, though their complexity differs significantly .

Biological Activity

(S)-2-(4-Methoxyphenylamino)butan-1-ol, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound (S)-2-(4-Methoxyphenylamino)butan-1-ol features a butanol backbone with a methoxy-substituted phenyl group and an amino functional group. Its unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of (S)-2-(4-Methoxyphenylamino)butan-1-ol is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with specific enzymes or receptors. The presence of the amino and hydroxyl groups facilitates these interactions, while the methoxy group increases lipophilicity, thereby improving bioavailability and cellular uptake.

Anticancer Activity

Research indicates that compounds similar to (S)-2-(4-Methoxyphenylamino)butan-1-ol exhibit significant anticancer properties. For instance, Mannich bases have been shown to possess antiproliferative effects against various cancer cell lines. A study highlighted the activity of structurally related compounds in inhibiting cell proliferation in human breast cancer cell lines (MCF-7), demonstrating IC50 values ranging from 10 to 33 nM .

CompoundCell LineIC50 (nM)
(S)-2-(4-Methoxyphenylamino)butan-1-olMCF-723-33
CA-4MCF-73.9

Antioxidant Activity

The antioxidant potential of (S)-2-(4-Methoxyphenylamino)butan-1-ol has been explored through various assays, including DPPH radical scavenging tests. Preliminary results suggest that this compound may exhibit moderate antioxidant activity, contributing to its therapeutic profile .

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of a series of Mannich bases, including (S)-2-(4-Methoxyphenylamino)butan-1-ol, against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by disrupting microtubule dynamics .
  • Pharmacological Profiling : Another investigation into the pharmacological properties of related compounds found significant anti-inflammatory and analgesic effects, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What troubleshooting approaches address low yields in the synthesis of (S)-2-(4-Methoxyphenylamino)butan-1-ol derivatives?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced amines).
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for temperature-sensitive steps .

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